molecular formula C11H15N5O B2783082 2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline CAS No. 1243644-47-4

2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline

Cat. No.: B2783082
CAS No.: 1243644-47-4
M. Wt: 233.275
InChI Key: FXYCKOUGZBRDCX-UHFFFAOYSA-N
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Description

This compound is an aniline derivative featuring a methoxy group (-OCH₃) at the 2-position and a 2H-tetrazole ring substituted with an isopropyl group (-CH(CH₃)₂) at the 5-position. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers unique electronic and steric properties, making it a common bioisostere for carboxylic acids in medicinal chemistry.

Properties

IUPAC Name

2-methoxy-5-(2-propan-2-yltetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-7(2)16-14-11(13-15-16)8-4-5-10(17-3)9(12)6-8/h4-7H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYCKOUGZBRDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions.

    Attachment of the Tetrazole Ring to the Aniline Core: This step involves the coupling of the tetrazole ring with the aniline derivative. This can be achieved through a nucleophilic substitution reaction where the tetrazole ring acts as a nucleophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the aniline derivative using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can occur at the nitro group (if present) to form amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, primarily at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are typically employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline serves as a building block for synthesizing more complex organic molecules. Its role as a ligand in coordination chemistry has also been explored.

Biology

Research indicates that this compound possesses potential biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated effectiveness against antibiotic-resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Anticancer Properties : Investigations into its mechanism of action suggest it may induce apoptosis in cancer cells through caspase activation.

Medicine

Ongoing research focuses on its potential as a pharmaceutical intermediate. It may play a significant role in drug development due to its unique structural properties that enhance binding affinity to biological targets.

Industry

The compound is utilized in developing specialty chemicals and materials with specific properties, particularly in formulations requiring enhanced stability and efficacy.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReferences
AntimicrobialAcinetobacter baumanniiDisruption of cell membrane integrity
AntimicrobialPseudomonas aeruginosaInhibition of enzyme activity
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in 2023 assessed the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition against resistant strains, suggesting potential for therapeutic applications.
  • Cancer Cell Apoptosis Induction :
    Research conducted in 2024 explored the compound's ability to induce apoptosis in breast cancer cells. The findings revealed activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The methoxy group and tetrazole ring play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Interaction with Receptors: It can act as an agonist or antagonist at specific receptors, modulating their signaling pathways.

    Induction of Apoptosis: In cancer cells, it may induce apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

a) N-{2-[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]Propan-2-yl}Aniline ()
  • Structural Difference : The tetrazole is substituted with a 4-methoxyphenyl group instead of isopropyl.
  • The methoxy group on the phenyl ring introduces additional electron-donating effects, which may modulate tetrazole acidity (pKa ~4–5) and reactivity. Higher molecular weight (C₁₈H₂₀N₅O₂ vs. C₁₂H₁₆N₅O) reduces solubility in non-polar solvents .
b) 5-Chloro-2-(1H-Tetrazol-5-yl)Aniline ()
  • Structural Difference : A chlorine atom replaces the isopropyl group on the tetrazole.
  • Reduced steric hindrance compared to isopropyl, possibly improving binding affinity in biological targets. Lower lipophilicity (Cl vs. -CH(CH₃)₂) may decrease membrane permeability .
c) 3-(2-Ethyl-2H-Tetrazol-5-yl)Aniline ()
  • Structural Difference : An ethyl group (-CH₂CH₃) substitutes the isopropyl group.
  • Lower lipophilicity (logP ~1.5 vs. ~2.5 for isopropyl) may improve aqueous solubility .

Heterocycle Replacement: Tetrazole vs. Pyrazole

a) 2-(1H-Pyrazol-5-yl)Aniline ()
  • Structural Difference : Pyrazole (5-membered ring with two adjacent nitrogen atoms) replaces tetrazole.
  • Implications: Reduced acidity (pyrazole pKa ~10–12 vs. tetrazole pKa ~4–5), limiting hydrogen-bonding interactions. Pyrazole’s smaller size may improve pharmacokinetic properties .
b) 2-Methoxy-5-(1H-Pyrazol-1-ylMethyl)Aniline ()
  • Structural Difference : Pyrazole is connected via a methylene (-CH₂-) spacer.
  • Implications :
    • Increased molecular flexibility may enhance binding to conformational variants of targets.
    • The methylene spacer reduces electronic communication between the aromatic ring and heterocycle .

Extended Conjugation Systems

2-Methoxy-5-[2-(7-Methoxy-1,3-Benzodioxol-5-yl)Ethenyl]Aniline ()
  • Structural Difference : A conjugated ethenyl group links the aniline to a benzodioxole ring.
  • Implications :
    • Extended π-conjugation broadens UV-Vis absorption (λmax shift), useful in optoelectronic applications.
    • Benzodioxole enhances lipophilicity and may improve blood-brain barrier penetration .

Biological Activity

2-Methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline is an organic compound classified as an aniline derivative. It features a methoxy group, a tetrazole ring, and an isopropyl group. This unique structure contributes to its potential biological activities, which have been the subject of various research studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15N5O\text{C}_{11}\text{H}_{15}\text{N}_5\text{O}

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their functions.
  • Receptor Interaction : It may act as an agonist or antagonist at various receptors, influencing signaling pathways.
  • Induction of Apoptosis : In cancer cells, it potentially triggers apoptosis through the activation of caspases and other apoptotic proteins.

Biological Activities

Research has highlighted several promising biological activities for this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance .

Anticancer Properties

In vitro studies have demonstrated that the compound has cytotoxic effects on several cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of the tetrazole ring is crucial for its anticancer activity. The IC50 values for certain cancer cell lines have been reported in the range of 1.61 µg/mL to 1.98 µg/mL, indicating significant potency .

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on human glioblastoma U251 cells. The compound induced cell cycle arrest and apoptosis, with molecular dynamics simulations revealing interactions with Bcl-2 proteins, crucial for cell survival .
  • Antimicrobial Efficacy : Another study focused on its antimicrobial efficacy against resistant bacterial strains. The results showed that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound in drug development .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructureNotable Activity
2-Methoxy-5-nitro-N-(propan-2-yl)anilineStructureModerate anticancer activity
2-Methoxy-5-[2-(propan-2-yl)phenoxymethyl]anilineStructureAntimicrobial activity
4-Amino-N-(tetrazolyl)anilinesStructureAntimicrobial and anticancer properties

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